Cas no 2137579-72-5 (4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one)
4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one Chemical and Physical Properties
Names and Identifiers
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- EN300-790624
- 2137579-72-5
- 4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one
- 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one
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- Inchi: 1S/C10H17NO2/c1-9(2)7-8(12)11-10(9)3-5-13-6-4-10/h3-7H2,1-2H3,(H,11,12)
- InChI Key: KQMUQFRTXWEIEG-UHFFFAOYSA-N
- SMILES: O1CCC2(CC1)C(C)(C)CC(N2)=O
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.3Ų
4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790624-0.05g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 0.05g |
$1008.0 | 2025-02-22 | |
| Enamine | EN300-790624-0.1g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 0.1g |
$1056.0 | 2025-02-22 | |
| Enamine | EN300-790624-0.25g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 0.25g |
$1104.0 | 2025-02-22 | |
| Enamine | EN300-790624-0.5g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 0.5g |
$1152.0 | 2025-02-22 | |
| Enamine | EN300-790624-1.0g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 1.0g |
$1200.0 | 2025-02-22 | |
| Enamine | EN300-790624-2.5g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 2.5g |
$2351.0 | 2025-02-22 | |
| Enamine | EN300-790624-5.0g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 5.0g |
$3479.0 | 2025-02-22 | |
| Enamine | EN300-790624-10.0g |
4,4-dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2137579-72-5 | 95.0% | 10.0g |
$5159.0 | 2025-02-22 |
4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one
Comprehensive Overview of 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one (CAS No. 2137579-72-5): Properties, Applications, and Industry Insights
The compound 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one (CAS No. 2137579-72-5) is a structurally unique spirocyclic lactam derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its spiro[4.5]decane core, combined with the 8-oxa-1-aza heterocyclic system, offers a versatile scaffold for drug discovery. Recent studies highlight its potential as a bioactive intermediate in the synthesis of CNS-targeting therapeutics, aligning with the growing demand for novel neuroprotective agents and GPCR modulators.
In the context of green chemistry trends, this compound's synthetic pathways have been optimized to reduce environmental impact. Researchers are exploring catalytic asymmetric methods to enhance its enantioselective production, addressing the pharmaceutical industry's need for chiral building blocks. The 4,4-dimethyl substitution pattern contributes to improved metabolic stability, making it valuable for prodrug design – a hot topic in AI-driven drug development forums.
The spirocyclic architecture of this molecule demonstrates remarkable conformational rigidity, a property increasingly sought after in fragment-based drug discovery. Computational chemistry studies reveal its potential as a 3D pharmacophore component, particularly for allosteric binding sites – a frequent search term among medicinal chemists. Its oxa-aza heterocycle combination shows promising hydrogen-bonding capacity, relevant to current research on protein-protein interaction inhibitors.
From an analytical perspective, advanced characterization techniques like cryo-EM and NMR crystallography are being employed to study its solid-state properties. This aligns with industry demands for polymorph control in API manufacturing. The compound's logP value and solubility profile make it suitable for lipid-based formulations, a trending topic in drug delivery optimization discussions.
Emerging applications include its use as a precursor for biodegradable polymers with tunable degradation rates, responding to the circular economy movement in materials science. Patent analyses show growing interest in its structure-activity relationships for ion channel modulation, particularly in TRP channel research that dominates recent neuroscience publications.
Quality control protocols for 2137579-72-5 emphasize HPLC-MS purity verification, reflecting the pharmaceutical industry's shift toward QbD (Quality by Design) principles. Stability studies under various ICH guidelines conditions confirm its suitability for global regulatory submissions – a critical concern for CDMO providers.
The compound's spectroscopic fingerprints (IR, Raman) are being cataloged in cheminformatics databases, supporting machine learning applications in molecular property prediction. This intersects with the explosive growth of AI-assisted synthesis planning tools frequently searched by organic chemists.
In material science applications, derivatives of 4,4-Dimethyl-8-oxa-1-azaspiro[4.5]decan-2-one demonstrate unique thermal stability properties valuable for high-performance polymers. Its spiro center contributes to restricted rotation effects that enhance photo-stability – a key parameter in advanced coating formulations.
Recent breakthroughs in flow chemistry have enabled kilogram-scale production of this spirocyclic motif, addressing scalability challenges noted in process chemistry literature. The development of continuous purification methods for this compound reflects the industry's transition toward Industry 4.0 manufacturing paradigms.
From a regulatory standpoint, the compound's REACH compliance status and GHS classification data are frequently requested in supply chain documentation, highlighting the importance of ESG (Environmental, Social, Governance) factors in chemical procurement. Its inclusion in FDA's ICH M7 mutagenicity assessments demonstrates its pharmaceutical relevance.
The azaspiro[4.5] core continues to inspire structure-based drug design across multiple therapeutic areas, particularly in neurodegenerative disease research where blood-brain barrier penetration is crucial. Its molecular complexity metrics (e.g., Fsp3 index) align with current lead-likeness optimization strategies in medicinal chemistry.
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